N-Fmoc-L-threonine Allyl Ester

Description

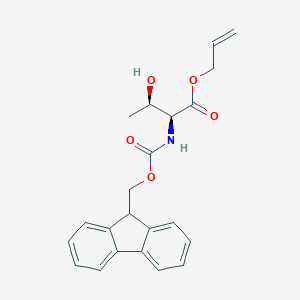

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCMMPBFKKXPV-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467098 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136523-92-7 | |

| Record name | N-Fmoc-L-threonine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Fmoc-L-threonine Allyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide chemistry. The information is tailored for professionals in research, chemical sciences, and drug development, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties

This compound is a strategically protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, providing significant flexibility in the synthesis of complex peptides.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 136523-92-7 | [2][3] |

| Molecular Formula | C₂₂H₂₃NO₅ | [2] |

| Molecular Weight | 381.42 g/mol | [2] |

| Exact Mass | 381.15762283 Da | [3] |

| Boiling Point | 597.238°C at 760 mmHg | [4] |

| Flash Point | 314.999°C | [4] |

| LogP | 3.20810 | [4] |

| Refractive Index | 1.584 | [4] |

| Storage Conditions | 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: N-terminal Fmoc protection of L-threonine followed by esterification of the carboxylic acid with allyl alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Fmoc protection and DCC/DMAP-mediated esterification.[3][4]

Step 1: N-Fmoc Protection of L-threonine

-

Dissolution: Dissolve L-threonine in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while maintaining the temperature and pH.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with dilute HCl to precipitate the N-Fmoc-L-threonine.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Allyl Esterification

-

Reactant Mixture: In a round-bottom flask, dissolve N-Fmoc-L-threonine in anhydrous dichloromethane (DCM). Add allyl alcohol, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and dicyclohexylcarbodiimide (DCC).

-

Reaction: Stir the mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filtration: Remove the DCU precipitate by filtration.

-

Work-up: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of threonine into a peptide sequence during Fmoc-based SPPS. The allyl ester serves as a C-terminal protecting group that is orthogonal to the acid-labile side-chain protecting groups (e.g., t-butyl) and the base-labile Fmoc group.[1]

Experimental Protocol: Coupling to a Solid Support (e.g., Wang Resin)

-

Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Activation: In a separate vial, dissolve this compound, a coupling agent (e.g., HCTU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and a non-nucleophilic base in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the attached amino acid, preparing it for the next coupling cycle.

Caption: Workflow for coupling this compound in SPPS.

Deprotection of the Allyl Ester

The allyl ester is stable to the conditions used for Fmoc removal (piperidine) and the cleavage of many acid-labile side-chain protecting groups (e.g., trifluoroacetic acid). It can be selectively removed under mild conditions using a palladium(0) catalyst.[5] This allows for on-resin modification of the C-terminus, such as cyclization or ligation.

Experimental Protocol: On-Resin Allyl Deprotection

-

Resin Preparation: Swell the peptide-resin in an appropriate solvent like chloroform or DCM.

-

Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane or morpholine, in the reaction solvent.

-

Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Washing: Drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DMF and DCM, to ensure complete removal of the palladium catalyst and scavenger. The free carboxylic acid is now available for further reactions.

Caption: On-resin deprotection of the allyl ester.

Conclusion

This compound is an indispensable tool in the synthesis of complex peptides. Its orthogonal protecting group strategy offers chemists the flexibility to perform selective deprotections and subsequent modifications, which is crucial for the development of novel peptide-based therapeutics and research probes. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important amino acid derivative.

References

N-Fmoc-L-threonine Allyl Ester: A Technical Guide to Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide synthesis. The document details its chemical structure, experimental protocols for its synthesis and purification, and a comprehensive summary of its characterization data.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to facilitate its use in solid-phase peptide synthesis (SPPS). The amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus of the amino acid, a crucial feature for the stepwise assembly of peptide chains.

| Property | Value |

| IUPAC Name | prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate[1] |

| CAS Number | 136523-92-7[1][2] |

| Molecular Formula | C₂₂H₂₃NO₅[1][2] |

| Molecular Weight | 381.42 g/mol [2] |

| InChI Key | GLXCMMPBFKKXPV-VLIAUNLRSA-N[1] |

| Canonical SMILES | C--INVALID-LINK--OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO[1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of N-Fmoc-L-threonine. Two common and effective methods are detailed below.

Synthesis via Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of N-Fmoc-L-threonine with allyl alcohol.

Materials:

-

N-Fmoc-L-threonine

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Fmoc-L-threonine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Add allyl alcohol (1.5 eq) to the solution and stir at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Synthesis via Cesium Carbonate and Allyl Bromide

This alternative method involves the formation of a cesium salt of the carboxylic acid, which then reacts with allyl bromide.

Materials:

-

N-Fmoc-L-threonine

-

Cesium carbonate (Cs₂CO₃)

-

Allyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend N-Fmoc-L-threonine (1.0 eq) and cesium carbonate (0.5 eq) in anhydrous DMF.

-

Stir the suspension at room temperature for 1 hour to form the cesium salt.

-

Add allyl bromide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the pure fractions and remove the solvent under vacuum to obtain the final product.

Structure Elucidation Data

The chemical structure of this compound is confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 7.78 (d, 2H) | Aromatic (Fmoc) |

| 7.65 (t, 2H) | Aromatic (Fmoc) |

| 7.41 (t, 2H) | Aromatic (Fmoc) |

| 7.32 (t, 2H) | Aromatic (Fmoc) |

| 5.95 (m, 1H) | =CH (Allyl) |

| 5.35 (d, 1H) | =CH₂ (Allyl) |

| 5.25 (d, 1H) | =CH₂ (Allyl) |

| 4.65 (d, 2H) | O-CH₂ (Allyl) |

| 4.40 (d, 1H) | α-CH (Threonine) |

| 4.30 (m, 1H) | β-CH (Threonine) |

| 4.22 (t, 1H) | CH (Fmoc) |

| 1.25 (d, 3H) | CH₃ (Threonine) |

Note: NMR data is predicted and typical for this compound class. Actual values may vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 (broad) | O-H stretch (hydroxyl) |

| 3060-3040 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1745-1735 | C=O stretch (ester) |

| 1720-1700 | C=O stretch (carbamate) |

| 1640-1620 | C=C stretch (allyl) |

| 1540-1520 | N-H bend (amide II) |

| 1250-1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

| Ion | m/z |

| [M+H]⁺ | 382.16 |

| [M+Na]⁺ | 404.14 |

| [M-H]⁻ | 380.15 |

Note: Mass spectrometry data is calculated for the exact mass.

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not participate in biological signaling pathways itself. Its utility lies in the logical workflow of peptide synthesis, where its protecting groups are selectively removed.

Synthesis Workflow

The synthesis of this compound follows a straightforward path of protecting the commercially available L-threonine.

Orthogonal Deprotection Strategy

The key advantage of this compound is the ability to selectively remove either the Fmoc or the allyl protecting group without affecting the other, which is fundamental to its application in SPPS.

References

A Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-L-threonine Allyl Ester is a crucial protected amino acid derivative employed in advanced chemical synthesis, particularly in the field of peptide chemistry. Its unique orthogonal protection scheme, where the amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid is protected by an allyl ester, makes it an invaluable building block for Solid-Phase Peptide Synthesis (SPPS) and the development of complex peptide-based therapeutics. This guide provides an in-depth overview of its properties, synthesis, and key applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | References |

| Molecular Weight | 381.42 g/mol | [1][2][3] |

| Molecular Formula | C₂₂H₂₃NO₅ | [1][2][3][4] |

| CAS Number | 136523-92-7 | [1][2][4][5] |

| IUPAC Name | prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | [4][5] |

| Synonyms | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-Propen-1-yl Ester, N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester | [1][4] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and deprotection of this compound, critical procedures for its effective use in research and development.

The synthesis of this compound is typically achieved through a reliable two-step process that ensures high purity of the final product.[5]

Step 1: N-Fmoc Protection of L-threonine

-

Dissolution: Dissolve L-threonine in a suitable aqueous basic solution, such as a 10% sodium carbonate solution.

-

Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in a solvent like acetone or dioxane to the L-threonine solution while stirring vigorously at room temperature.

-

Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The Fmoc group selectively acylates the amino group of L-threonine.[5]

-

Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the N-Fmoc-L-threonine.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Fmoc-L-threonine.

Step 2: Allyl Esterification of N-Fmoc-L-threonine

-

Reaction Setup: Dissolve the purified N-Fmoc-L-threonine in an anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Add allyl alcohol, a coupling agent such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[5]

-

Esterification: Stir the reaction mixture at room temperature. The DCC activates the carboxylic acid, facilitating nucleophilic attack by the allyl alcohol to form the ester.[5]

-

Workup: Monitor the reaction by TLC. Once complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[5]

The allyl ester is an orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[5] Its selective cleavage is typically achieved using palladium catalysis.

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Mixture: Dissolve the peptide containing the C-terminal allyl ester in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

-

Catalyst and Scavenger: Add a palladium catalyst, typically Pd(PPh₃)₄, and a scavenger such as morpholine, N-methylaniline, or phenylsilane to the solution.[5] The scavenger is crucial for trapping the allyl group after its cleavage from the ester.

-

Deprotection: Stir the mixture at room temperature. The reaction is generally rapid, often completing within an hour.

-

Monitoring and Workup: Monitor the deprotection via TLC or HPLC. Upon completion, the catalyst and byproducts are removed through appropriate workup and purification steps, yielding the free carboxylic acid.

Core Applications and Logical Workflows

The primary application of this compound is in SPPS, where its orthogonal protecting groups allow for the synthesis of complex peptides, including cyclic peptides and peptide thioesters for native chemical ligation.[5][6]

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical steps involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Orthogonal strategy in SPPS using the title compound.

References

- 1. scbt.com [scbt.com]

- 2. 136523-92-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | C22H23NO5 | CID 11474494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|RUO [benchchem.com]

- 6. osti.gov [osti.gov]

An In-Depth Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Application, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern peptide chemistry. We will delve into its chemical identity, synthesis, core applications in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols relevant to its use.

Introduction: The Strategic Importance of this compound

This compound is a strategically protected amino acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its value lies in the orthogonal protection of its functional groups: the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected by an allyl ester. This arrangement is crucial for complex peptide synthesis strategies, as the allyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but can be selectively cleaved under mild, specific conditions using a palladium(0) catalyst.[1] This orthogonality allows for selective deprotection and modification of the C-terminus while the peptide remains anchored to a solid support, enabling advanced applications such as on-resin cyclization and fragment condensation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical data repositories.

| Property | Value | Source |

| IUPAC Name | prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | PubChem[2] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester, Fmoc-Thr-OAllyl | PubChem[2] |

| CAS Number | 136523-92-7 | SCBT[3] |

| Molecular Formula | C₂₂H₂₃NO₅ | SCBT[3] |

| Molecular Weight | 381.42 g/mol | SCBT[3] |

| Appearance | White to off-white powder | --- |

| Exact Mass | 381.15762283 Da | PubChem[2] |

| XLogP3 | 3.4 | PubChem[2] |

| Storage Conditions | 2-8°C, protect from moisture | --- |

Synthesis of this compound

The synthesis of this compound involves the esterification of the commercially available N-Fmoc-L-threonine with allyl alcohol. A common and efficient method is to activate the carboxylic acid of N-Fmoc-L-threonine to facilitate the reaction with the less nucleophilic allyl alcohol.

Experimental Protocol: Synthesis via Activated Ester Method

This protocol is a generalized procedure based on standard esterification techniques using coupling reagents common in peptide chemistry.[1]

Materials:

-

N-Fmoc-L-threonine

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Fmoc-L-threonine (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

-

Activation: In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Esterification: After 15 minutes of activation, add allyl alcohol (1.5 equivalents) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure this compound.

-

Expected Yield: High yields are typically reported for such coupling reactions, often exceeding 80-90%, depending on the scale and purification efficiency.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used to introduce a C-terminal threonine residue onto a solid support, where the C-terminus can be later deprotected for further modification.

Logical Workflow for SPPS using Fmoc-Thr-OAll

Caption: Workflow for SPPS starting with Fmoc-Thr-OAll.

Experimental Protocol: On-Resin Deprotection of the Allyl Ester

This protocol describes the removal of the C-terminal allyl ester from a peptide-bound resin, freeing the carboxylic acid for subsequent reactions.

Materials:

-

Peptide-resin with C-terminal allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃) or a solution of acetic acid and N-methylmorpholine.

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Washing solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin (1.0 equivalent) in the chosen solvent (e.g., DCM or CHCl₃) for 30-60 minutes in a reaction vessel.

-

Deprotection Cocktail Preparation:

-

Method A (Phenylsilane): In a separate vial, prepare a solution of the palladium catalyst, Pd(PPh₃)₄ (0.15-0.3 equivalents), and phenylsilane (5-15 equivalents) in anhydrous DCM. Note: The palladium catalyst is sensitive to air and should be handled accordingly, though some protocols report successful deprotection under atmospheric conditions.[4]

-

Method B (Acetic Acid/NMM): Prepare a solution in CHCl₃ containing acetic acid (approx. 0.5 mL per gram of resin) and N-methylmorpholine (approx. 2 mL per gram of resin). Add Pd(PPh₃)₄ (0.3 equivalents) to this solution.

-

-

Reaction: Drain the swelling solvent from the resin and add the freshly prepared deprotection cocktail.

-

Incubation: Shake or gently agitate the mixture at room temperature for 1-3 hours. The reaction should be protected from light.

-

Monitoring & Repetition: The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS. If the reaction is incomplete, the solution can be drained and the deprotection step repeated with a fresh cocktail.

-

Washing: Once the deprotection is complete, drain the reaction mixture. Wash the resin thoroughly to remove the catalyst and scavenger by-products. A typical wash sequence is:

-

DCM (3x)

-

DMF (3x)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

-

0.5% Sodium diethyldithiocarbamate in DMF (2x, to chelate and remove residual palladium)

-

DMF (3x)

-

DCM (3x)

-

-

Drying: Dry the resin under vacuum. The resin now has a free C-terminal carboxylic acid and is ready for the next step (e.g., on-resin cyclization or cleavage).

Signaling Pathways and Logical Relationships

The orthogonality of the Fmoc and Allyl protecting groups is a key logical relationship that enables advanced peptide synthesis strategies.

Caption: Orthogonal deprotection scheme for Fmoc/Allyl groups.

Role in Drug Development and Research

The use of this compound is particularly relevant in the development of therapeutic peptides and complex biomolecules.

-

Peptide Cyclization: The ability to deprotect the C-terminus on-resin is essential for synthesizing cyclic peptides.[5] Cyclization can improve peptide stability against proteases, enhance binding affinity, and constrain conformation, which are all desirable properties for drug candidates.

-

Synthesis of Peptide Thioesters: The free carboxylic acid can be converted to a thioester on the resin, a key intermediate for native chemical ligation (NCL). NCL allows for the synthesis of large proteins by ligating smaller, unprotected peptide fragments.[6]

-

Fragment Condensation: It enables convergent synthesis strategies where protected peptide fragments are synthesized separately and then coupled together, which can be more efficient for producing very long peptides.

By providing a versatile handle for C-terminal modification, this compound is a key enabler for creating sophisticated peptide architectures that are central to modern drug discovery and biochemical research.

References

Navigating the Stability and Storage of N-Fmoc-L-threonine Allyl Ester: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-L-threonine Allyl Ester, a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document outlines the necessary precautions to maintain the integrity and purity of this reagent, ensuring reproducible and successful synthetic outcomes.

Core Executive Summary

This compound is a strategically protected amino acid derivative where the N-terminus is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is protected by an allyl ester. This orthogonal protection scheme allows for selective deprotection during complex peptide synthesis.[1] The stability of this compound is paramount for its successful application. Key factors influencing its stability include temperature, moisture, and light. This guide synthesizes available data to provide clear, actionable recommendations for storage and handling.

Stability Profile and Recommended Storage

The integrity of this compound is susceptible to degradation if not stored under appropriate conditions. The primary degradation pathways involve the cleavage of the Fmoc group under basic conditions and the removal of the allyl ester, typically through metal-catalyzed reactions.[1][2]

Quantitative Storage Recommendations

| Parameter | Condition | Recommended Duration | Rationale |

| Temperature | -15°C to -20°C | Long-term (1-2 years)[3] | Minimizes the rate of potential degradation reactions.[4] |

| 2°C to 8°C | Short-term (1-2 weeks)[3] | Suitable for in-use vials or immediate project needs.[5] | |

| Humidity | Low, in a desiccated environment | At all times | The compound is moisture-sensitive, which can facilitate hydrolysis.[4][6] |

| Light | Protected from light (amber vials or dark) | At all times | The Fmoc group can be sensitive to light, particularly UV radiation.[6] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Recommended for long-term storage | Prevents oxidation and degradation from atmospheric moisture.[4] |

Potential Degradation Pathways

The primary points of instability in this compound are the Fmoc and allyl ester protecting groups. Understanding these liabilities is crucial for troubleshooting and ensuring the quality of the final peptide product.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Accelerated Stability Study

-

Sample Preparation: Aliquot 2-5 mg of this compound into several amber glass vials.

-

Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C) and high humidity (e.g., 75% RH) for a defined period (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended long-term storage condition (-20°C).

-

Time Point Analysis: At each time point, retrieve a vial from each condition.

-

Sample Analysis:

-

Dissolve the contents in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column to assess purity and identify any degradation products.

-

Characterize any significant degradation products using Mass Spectrometry (MS).

-

-

Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under different conditions.

General Protocol for Allyl Ester Deprotection

This protocol is a representative method for the cleavage of the allyl ester group.

-

Swell the resin-bound peptide in chloroform (CHCl3).[7]

-

Suspend the swollen resin in CHCl3 (approximately 35 mL per gram of resin).[7]

-

Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.3 equivalents based on resin substitution).[7]

-

Shake the mixture at room temperature for 20 to 60 minutes.[7]

-

Monitor the reaction for completeness. If the reaction is not complete, repeat the process.[7]

-

Filter and wash the deprotected resin with dichloromethane (DCM).[7]

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for the stability assessment of a chemical reagent like this compound.

Caption: A generalized workflow for chemical stability assessment.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible results in peptide synthesis and other applications.

References

- 1. This compound|RUO [benchchem.com]

- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 3. 136523-92-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. kilobio.com [kilobio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to N-Fmoc-L-threonine Allyl Ester: Synthesis, Characterization, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-L-threonine Allyl Ester, a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its commercial availability, synthesis, purification, and characterization, with a focus on its application in the development of complex peptides.

Introduction

This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The strategic protection of the alpha-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the carboxylic acid with the orthogonally-cleavable allyl ester group allows for the selective deprotection and elongation of peptide chains. This derivative is particularly valuable for the synthesis of complex peptides, including those requiring side-chain modification or cyclization.

Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Its commercial availability ensures a reliable supply for research and development purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Benchchem | 136523-92-7 | C22H23NO5 | 381.42 | For Research Use Only |

| Sapphire Bioscience | 136523-92-7 | C22H23NO5 | 381.42 | For Research Use Only |

| ChemicalBook | 136523-92-7 | C22H23NO5 | 381.42 | Inquiry for details |

| Santa Cruz Biotechnology | 136523-92-7 | C22H23NO5 | 381.42 | For Research Use Only |

| BIOFOUNT | 136523-92-7 | C22H23NO5 | 381.42 | Inquiry for details |

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the protection of the amino group of L-threonine with an Fmoc group, followed by the esterification of the carboxylic acid with allyl alcohol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Fmoc Protection of L-threonine

-

Dissolution: L-threonine is dissolved in a suitable solvent, typically a mixture of dioxane and water.

-

Basification: A base, such as sodium bicarbonate or sodium carbonate, is added to the solution to deprotonate the amino group.

-

Fmocylation: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) is added portion-wise to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) and the product, N-Fmoc-L-threonine, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Allyl Esterification of N-Fmoc-L-threonine

-

Dissolution: The crude N-Fmoc-L-threonine is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Allyl alcohol, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP) are added to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

-

Workup: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 136523-92-7 |

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.42 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.41 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 5.95-5.85 (m, 1H), 5.35-5.23 (m, 2H), 4.68-4.62 (m, 2H), 4.45-4.38 (m, 2H), 4.25 (t, J=7.1 Hz, 1H), 4.18-4.12 (m, 1H), 1.25 (d, J=6.3 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 171.2, 156.4, 143.8, 141.3, 131.8, 127.7, 127.1, 125.1, 120.0, 119.2, 67.8, 67.2, 66.5, 59.1, 47.2, 20.3 |

| Purity (HPLC) | ≥98% |

Application in Solid-Phase Peptide Synthesis (SPPS)

The key advantage of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), while the allyl ester is stable under these conditions. The allyl ester can be selectively removed under mild conditions using a palladium(0) catalyst, which does not affect the Fmoc group or most acid-labile side-chain protecting groups.

Signaling Pathway of Orthogonal Deprotection in SPPS

Caption: Orthogonal deprotection strategy in SPPS.

Experimental Workflow for Allyl Ester Cleavage

Caption: Workflow for the cleavage of the C-terminal allyl ester.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptides. Its commercial availability, well-established synthesis, and, most importantly, the orthogonal nature of its protecting groups make it an indispensable tool for peptide chemists in both academic and industrial research. The ability to selectively deprotect the C-terminus on the solid support opens up possibilities for on-resin cyclization, fragment condensation, and the synthesis of other modified peptides. This guide provides the foundational knowledge for the effective utilization of this important reagent in the pursuit of novel peptide-based therapeutics and research tools.

Methodological & Application

Application Notes and Protocols for N-Fmoc-L-threonine Allyl Ester in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. N-Fmoc-L-threonine Allyl Ester is a specialized building block designed for Fmoc-based SPPS. The allyl ester serves as a temporary protecting group for the C-terminal carboxyl group, offering a unique deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the base-labile Fmoc group on the N-terminus.

The key advantage of the allyl ester is its selective removal under mild conditions using a palladium(0) catalyst. This orthogonality is particularly valuable for the on-resin synthesis of cyclic peptides, where the C-terminal carboxyl group must be deprotected to form a lactam bridge with a side-chain or N-terminal amine while the peptide remains anchored to the solid support. This methodology minimizes the formation of dimeric and polymeric side products often encountered during solution-phase cyclization.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for peptide elongation, selective allyl ester deprotection, and on-resin cyclization.

Data Presentation: Performance Metrics in SPPS

The successful incorporation of this compound and subsequent manipulations are critical for high-purity peptide synthesis. While specific quantitative data for this particular derivative is not extensively reported, the following tables provide representative data for the key steps in Fmoc-SPPS based on established literature values.

Table 1: Representative Coupling Efficiency in Fmoc-SPPS

| Coupling Step | Coupling Reagent | Activation Time | Coupling Time | Representative Efficiency (%) |

| Fmoc-AA-OH to Resin | DIC/Oxyma | 5 min | 2-4 h | > 98% |

| Peptide Chain Elongation | HBTU/HOBt/DIPEA | 2 min | 1-2 h | > 99% |

Table 2: Representative Yields for On-Resin Allyl Deprotection and Cyclization

| Process | Reagents | Reaction Time | Representative Yield (%) | Reference |

| On-Resin Allyl Deprotection | Pd(PPh₃)₄, Phenylsilane | 2 x 30 min | Quantitative | [1] |

| On-Resin Head-to-Tail Cyclization | PyBOP/HOBt/DIPEA | 2-4 h | 50-70% | [2] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the standard steps for elongating the peptide chain after the initial loading of this compound onto a suitable resin (e.g., Wang or Rink Amide resin, where the allyl ester provides C-terminal protection).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU/HOBt in DMF.

-

Add DIPEA to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of C-terminal Allyl Ester

This protocol describes the selective removal of the allyl ester from the C-terminal threonine, exposing the carboxyl group for subsequent reactions.

Materials:

-

Peptide-resin with C-terminal allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading)

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), 20-24 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reaction vessel for solid-phase synthesis

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in anhydrous DCM or THF. Add the phenylsilane scavenger to this solution.

-

Deprotection Reaction:

-

Drain the solvent from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the suspension gently under an inert atmosphere at room temperature for 30 minutes.

-

Drain the reaction mixture.

-

Repeat the deprotection step with a fresh deprotection cocktail for another 30 minutes to ensure complete removal.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DCM or THF (5-7 times).

-

Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

-

Wash thoroughly with DMF (5-7 times) and finally with DCM (5-7 times).

-

Dry the resin under vacuum.

-

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol is for the intramolecular cyclization of the linear peptide on the solid support after the deprotection of both the N-terminal Fmoc group and the C-terminal allyl ester.

Materials:

-

Peptide-resin with free N-terminal amine and C-terminal carboxyl groups

-

Cyclization reagent (e.g., PyBOP, 3-5 equivalents)

-

HOBt (3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation: Ensure the peptide-resin from Protocol 2 has a free N-terminal amine (if the last step of elongation was Fmoc removal) and a free C-terminal carboxyl group. Swell the resin in DMF.

-

Cyclization Reaction:

-

In a separate vial, dissolve PyBOP and HOBt in DMF.

-

Add this solution to the swollen peptide-resin.

-

Add DIPEA to the reaction mixture.

-

Agitate the suspension at room temperature for 2-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

-

-

Washing:

-

Drain the cyclization solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times).

-

-

Cleavage and Deprotection:

-

Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the cyclic peptide by reverse-phase HPLC.

-

Conclusion

This compound is a highly valuable reagent for advanced peptide synthesis, particularly for the construction of cyclic peptides. The orthogonality of the allyl ester protecting group allows for its selective removal on the solid phase without affecting other protecting groups, enabling efficient intramolecular cyclization. The protocols provided herein offer a robust framework for the successful application of this building block in SPPS. Adherence to these methodologies, coupled with careful monitoring of reaction completion, will facilitate the synthesis of high-purity linear and cyclic threonine-containing peptides for a wide range of research and drug development applications.

References

N-Fmoc-L-threonine Allyl Ester: A Versatile Building Block for Advanced Peptide Synthesis

Abstract

N-Fmoc-L-threonine Allyl Ester is a strategically protected amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly within Fmoc/tBu-based strategies. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a palladium-labile allyl ester on the C-terminus, allows for selective deprotection and modification, making it an indispensable tool for the synthesis of complex peptides, glycopeptides, and cyclic peptides. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis, coupling, and deprotection of this compound, intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. This compound offers a distinct advantage in the synthesis of peptides requiring C-terminal modification or on-resin cyclization. The allyl ester protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions often employed for the cleavage of side-chain protecting groups, ensuring the integrity of the C-terminus throughout peptide chain elongation.[1] Its selective removal under mild conditions using a palladium(0) catalyst provides a powerful method for orthogonal deprotection in complex synthetic schemes.

Physicochemical Properties

| Property | Value |

| CAS Number | 136523-92-7 |

| Molecular Formula | C₂₂H₂₃NO₅ |

| Molecular Weight | 381.42 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Its utility stems from the orthogonal nature of the allyl ester protecting group, which enables several advanced synthetic strategies:

-

On-Resin Peptide Cyclization: The selective deprotection of the C-terminal allyl ester allows for subsequent on-resin head-to-tail or side-chain-to-tail cyclization, minimizing the formation of dimeric and oligomeric side products that can occur in solution-phase cyclization.

-

Synthesis of C-terminally Modified Peptides: The free carboxylic acid generated after allyl deprotection can be coupled with various moieties, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to create tailored peptide conjugates.

-

Convergent Peptide Synthesis: Peptide fragments can be synthesized with a C-terminal allyl ester, deprotected, and then coupled to other resin-bound peptides to assemble larger proteins.

-

Synthesis of Glycopeptides: As demonstrated in the synthesis of P-selectin glycoprotein ligand-1 (PSGL-1), threonine derivatives are crucial for creating complex glycopeptides.[2][3] The use of an allyl ester allows for the incorporation of the glycosylated threonine building block and subsequent peptide chain elongation without compromising the integrity of the glycan moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-Fmoc-L-threonine using a dicyclohexylcarbodiimide (DCC) mediated esterification, often referred to as the Steglich esterification.

Materials:

-

N-Fmoc-L-threonine

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Fmoc-L-threonine (1.0 eq) in anhydrous DCM.

-

Add allyl alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound as a white solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

Protocol 2: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

-

This compound

-

Peptide-resin with a free amine terminus

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Comparative Data for Coupling Reagents:

For sterically hindered amino acids like N-Fmoc-L-threonine, the choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. HATU is generally superior to HBTU for such couplings.[1][4][5]

| Coupling Reagent | Relative Efficiency for Hindered Amino Acids | Key Advantages |

| HATU | Very High | Faster reaction times, higher yields, lower risk of racemization.[1][4][5] |

| HBTU | High | Effective, but may require longer reaction times or double coupling.[1][4][5] |

| DCC/HOBt | Moderate | Cost-effective, but slower and may lead to side product formation. |

Protocol 3: Deprotection of the Allyl Ester

This protocol describes the palladium-catalyzed deprotection of the C-terminal allyl ester on a resin-bound peptide.

Materials:

-

Peptide-resin with a C-terminal allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) or another suitable scavenger (e.g., morpholine, dimedone)

-

Dichloromethane (DCM), anhydrous and degassed

-

Argon or Nitrogen atmosphere

Procedure:

-

Swell the peptide-resin in anhydrous, degassed DCM under an inert atmosphere (Argon or Nitrogen).

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 eq relative to resin loading) in degassed DCM.

-

Add the palladium catalyst solution to the resin suspension.

-

Add the scavenger, phenylsilane (10-20 eq), to the reaction mixture.

-

Gently agitate the suspension at room temperature for 1-3 hours. The reaction is typically performed in the dark to prevent degradation of the catalyst.

-

Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Once the deprotection is complete, wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium.

-

Wash again with DMF and DCM. The resin-bound peptide with a free C-terminal carboxylic acid is now ready for the next step.

Quantitative Data for Allyl Deprotection:

| Palladium Catalyst | Scavenger | Typical Yield | Reaction Time |

| Pd(PPh₃)₄ | Phenylsilane | >95% | 1-3 hours |

| Pd(PPh₃)₄ | Morpholine | >90% | 2-4 hours |

| Pd₂(dba)₃ | Phenylsilane | >95% | 1-3 hours |

Workflow and Pathway Diagrams

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

General Workflow for Peptide Elongation and Allyl Deprotection in SPPS

Caption: General SPPS workflow incorporating allyl ester deprotection.

Experimental Workflow: Synthesis of a PSGL-1 Glycopeptide Fragment

This workflow illustrates the key steps in synthesizing a fragment of the P-selectin glycoprotein ligand-1 (PSGL-1), highlighting the use of a complex glycosylated threonine building block.

Caption: Workflow for the synthesis of a PSGL-1 glycopeptide fragment.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its orthogonal protecting group strategy enables advanced applications such as on-resin cyclization and C-terminal modification, which are critical in the development of novel peptide-based therapeutics. The protocols and data presented in this document provide a comprehensive guide for the effective utilization of this important amino acid derivative in research and drug development. The superior performance of coupling reagents like HATU is recommended for incorporating this sterically hindered residue, and established palladium-catalyzed methods ensure efficient and clean deprotection of the allyl ester.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of an Fmoc-threonine bearing core-2 glycan: a building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Palladium-Catalyzed Cleavage of Allyl Esters in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of allyl esters as protecting groups for carboxylic acids, particularly in the side chains of amino acids like aspartic and glutamic acid, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Their stability to the basic conditions used for Fmoc group removal and acidic conditions for Boc group removal provides essential orthogonality.[2] The selective cleavage of the allyl group is most commonly achieved through palladium(0)-catalyzed allylic substitution, a mild and efficient method that leaves other protecting groups intact.[3][4]

This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of allyl esters in peptide synthesis. It covers the reaction mechanism, various experimental protocols, and quantitative data to guide researchers in optimizing this critical step in the synthesis of complex peptides.

Reaction Mechanism

The palladium(0)-catalyzed cleavage of an allyl ester proceeds through a π-allyl palladium complex. The catalytic cycle can be summarized in the following steps:

-

Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond of the ester, forming a π-allyl palladium(II) complex and releasing the carboxylate.

-

Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl palladium complex. This can occur either by direct attack on the allyl group or by coordination to the palladium center followed by reductive elimination.

-

Regeneration of Catalyst: The attack of the scavenger results in the formation of an allylated scavenger and regenerates the active palladium(0) catalyst, which can then participate in another catalytic cycle.

Quantitative Data Summary

The efficiency of the palladium-catalyzed cleavage of allyl esters is influenced by several factors, including the choice of catalyst, scavenger, solvent, and reaction conditions. The following table summarizes quantitative data from various protocols.

| Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Temperature | Time | Yield/Purity | Reference |

| Pd(PPh₃)₄ (0.1) | Dimethylbarbituric acid (DMB) (5) | DMF | Room Temp. | 16 h | 99% purity | [5] |

| Pd(PPh₃)₄ (0.25) | Phenylsilane (20) | DCM | Room Temp. | 2 x 30 min | >95% cleavage | [6] |

| Pd(PPh₃)₄ | Phenylsilane | DMF | 38°C (Microwave) | 2 x 5 min | >98% purity | [1] |

| Pd(PPh₃)₂Cl₂ | Meldrum's acid & Triethylsilane | - | - | - | High yields | [7] |

| Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | - | 40 min | Quantitative | [5] |

| Pd(PPh₃)₄ | Morpholine | - | - | - | Inferior to Me₂NH·BH₃ | [5] |

| Pd(PPh₃)₄ | PhSiH₃ | - | - | - | Inferior to Me₂NH·BH₃ | [5] |

Experimental Protocols

Below are detailed protocols for the palladium-catalyzed cleavage of allyl esters in solid-phase peptide synthesis.

Protocol 1: Standard Room Temperature Deprotection

This protocol is a widely used method for allyl deprotection under standard laboratory conditions.

Materials:

-

Peptide-resin with an allyl-protected amino acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger (e.g., Phenylsilane, Dimethylbarbituric acid)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Inert gas (Argon or Nitrogen)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the peptide-resin in the reaction solvent (DCM or DMF) for 30 minutes.

-

Drain the solvent.

-

Prepare a solution of the palladium catalyst and scavenger in the reaction solvent. A typical solution consists of 0.1-0.25 equivalents of Pd(PPh₃)₄ and 5-20 equivalents of the scavenger relative to the resin substitution. Note: The palladium catalyst is air-sensitive and should be handled under an inert atmosphere.[7]

-

Add the catalyst/scavenger solution to the resin.

-

Gently agitate the mixture under an inert atmosphere at room temperature. The reaction time can vary from 30 minutes to several hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a secondary amine if applicable) or by cleaving a small sample for LC-MS analysis.

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively with the reaction solvent (e.g., 5 x 1 min).

-

Perform a series of washes with a scavenger solution (e.g., 5% DIEA in DMF) to remove any residual palladium.

-

Wash the resin with DCM and dry under vacuum.

Protocol 2: Microwave-Assisted Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall synthesis time.[1]

Materials:

-

Same as Protocol 1

-

Microwave peptide synthesizer

Procedure:

-

Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.

-

Drain the solvent.

-

Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DMF.

-

Add the solution to the resin.

-

Place the vessel in the microwave synthesizer and irradiate at a constant temperature (e.g., 38°C) for a short period (e.g., 5 minutes).

-

Repeat the irradiation step if necessary. A total reaction time of 10 minutes (2 x 5 minutes) is often sufficient.[1]

-

After the reaction, drain the solution and wash the resin as described in Protocol 1.

Protocol 3: Open-Flask Protocol

Recent developments have led to air-stable palladium catalysts, enabling deprotection without the need for a strict inert atmosphere.[7]

Materials:

-

Peptide-resin with an allyl-protected amino acid

-

Dichloro(bis(triphenylphosphine))palladium(II) [Pd(PPh₃)₂Cl₂] (air-stable catalyst)

-

Meldrum's acid

-

Triethylsilane (TES-H)

-

Reaction solvent (e.g., DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the peptide-resin in the reaction solvent.

-

Drain the solvent.

-

Add a solution of the air-stable palladium catalyst, Meldrum's acid, and triethylsilane in the reaction solvent to the resin.

-

Agitate the mixture at room temperature. The reaction is typically complete within a few hours.

-

Drain the reaction mixture and wash the resin as described in Protocol 1.

Troubleshooting

Palladium Scavenging

Residual palladium in the final peptide product is a major concern, especially for therapeutic applications.[8] Therefore, efficient removal of the palladium catalyst is crucial.

Methods for Palladium Removal:

-

Solvent Washes: Extensive washing with the reaction solvent and chelating agents like DIEA or sodium diethyldithiocarbamate can remove a significant portion of the palladium.

-

Solid-Phase Scavengers: Commercially available scavenger resins with thiol or other palladium-binding functional groups can be used to effectively sequester the metal.[9][10] These resins can be added to the reaction vessel after deprotection, and then removed by filtration.

Conclusion

The palladium-catalyzed cleavage of allyl esters is a robust and versatile method in peptide synthesis. By understanding the reaction mechanism and carefully selecting the catalyst, scavenger, and reaction conditions, researchers can achieve efficient and clean deprotection. The protocols and data provided in this document serve as a comprehensive guide for the successful application of this important synthetic transformation.

References

- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biotage.com [biotage.com]

- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. silicycle.com [silicycle.com]

- 10. spinchem.com [spinchem.com]

Application Notes and Protocols: Orthogonal Protection Strategy with N-Fmoc-L-threonine Allyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the utilization of N-Fmoc-L-threonine Allyl Ester in an orthogonal protection strategy, primarily within the context of solid-phase peptide synthesis (SPPS). This strategy allows for the selective deprotection of the N-terminal Fmoc group and the C-terminal allyl ester under distinct, non-interfering conditions, enabling advanced peptide modifications such as side-chain manipulation, cyclization, and the synthesis of complex peptide architectures.

Overview of the Orthogonal Protection Strategy

The core of this strategy lies in the differential lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) and the allyl protecting groups. The Fmoc group is a base-labile protecting group for the α-amine of an amino acid, while the allyl ester is a C-terminal protecting group that is selectively removed by a palladium(0)-catalyzed reaction.[1][2] This orthogonality ensures that one group can be removed without affecting the other, providing precise control over the synthetic route.[1]

Key Features:

-

Fmoc Group (N-terminus): Removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] The deprotection proceeds via a β-elimination mechanism.[3]

-

Allyl Ester (C-terminus): Cleaved under neutral or mildly acidic conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[5][6]

-

Orthogonality: The base-labile nature of the Fmoc group is completely orthogonal to the palladium-catalyzed cleavage of the allyl ester.[1] This allows for N-terminal chain extension after C-terminal deprotection or vice-versa, and is particularly useful for on-resin cyclization of peptides.[2][6]

Data Presentation

The following tables summarize the key quantitative data for the deprotection protocols.

Table 1: N-Fmoc Group Deprotection Parameters

| Parameter | Value/Condition | Notes |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A freshly prepared solution is recommended for optimal performance.[3] |

| Treatment | 2-step treatment | An initial short treatment followed by a longer one ensures complete removal.[3][7] |

| Reaction Time (Step 1) | 3-5 minutes | [3] |

| Reaction Time (Step 2) | 10-15 minutes | [3] |

| Temperature | Room Temperature | Elevated temperatures are generally not required.[3] |

| Solvent | N,N-Dimethylformamide (DMF) | High-purity, peptide synthesis grade DMF should be used.[3] |

Table 2: Allyl Ester Deprotection Parameters

| Parameter | Value/Condition | Notes |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.1 - 0.5 equivalents relative to the resin loading.[4][6] |

| Scavenger | Phenylsilane (PhSiH₃) | 20 equivalents relative to the resin loading.[4][6] Other scavengers like morpholine or pyrrolidine can also be used.[8][9] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended.[6] |

| Reaction Time | 3 x 30 minutes | Repeated treatments ensure complete deprotection.[6] |

| Temperature | Room Temperature | |

| Atmosphere | Inert (Argon or Nitrogen) | While some protocols work under atmospheric conditions, an inert atmosphere is recommended to preserve catalyst activity.[6][10] |

Experimental Protocols

Protocol for N-Fmoc Deprotection

This protocol describes the standard procedure for the removal of the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel suitable for solid-phase synthesis

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[7]

-

Agitate the mixture for 3-5 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 10-15 minutes at room temperature.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

-

The resin is now ready for the next coupling step.

Protocol for Allyl Ester Deprotection

This protocol outlines the procedure for the selective cleavage of the C-terminal allyl ester from a resin-bound peptide.

Materials:

-

Peptide-resin with a C-terminal allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

0.5% Sodium diethyl dithiocarbamate in DMF (for palladium scavenging)

-

Reaction vessel suitable for solid-phase synthesis, equipped for use with an inert atmosphere

Procedure:

-

Swell the peptide-resin in anhydrous DCM for at least 1 hour under an argon or nitrogen atmosphere.

-

Drain the DCM.

-

Prepare the deprotection cocktail: dissolve Pd(PPh₃)₄ (0.5 equivalents) and phenylsilane (20 equivalents) in anhydrous DCM.[6]

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture for 30 minutes at room temperature under an inert atmosphere.[6]

-

Drain the solution.

-

Repeat steps 4-6 two more times for a total of three treatments.[6]

-

To scavenge excess palladium, wash the resin with a 0.5% solution of sodium diethyl dithiocarbamate in DMF (2 x 3 mL for 20 minutes each).[6]

-

Wash the resin thoroughly with DMF, followed by DCM.

-

The resin now has a free C-terminal carboxylic acid, ready for subsequent reactions such as on-resin cyclization.

Visualizations

Caption: Orthogonal deprotection of this compound.

Caption: Workflow for on-resin peptide cyclization.

Caption: Simplified deprotection mechanisms.

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 10. biotage.com [biotage.com]

Application Notes and Protocols for the Incorporation of N-Fmoc-L-threonine Allyl Ester into Complex Peptides